molecular formula C16H24N2O3 B1289676 Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate CAS No. 333986-05-3

Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate

Cat. No. B1289676
CAS RN: 333986-05-3
M. Wt: 292.37 g/mol
InChI Key: ZBGSOLUUAGLZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate is a chemical compound . Piperidones, which this compound is a derivative of, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Synthesis Analysis

The synthesis of piperidone derivatives, such as Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate, involves considerable efforts due to their unique biochemical properties . The synthesis process typically involves acylation, sulfonation, and substitution .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate has been characterized using various techniques such as 1 H NMR, 13 C NMR, MS, and FT-IR . The compound’s single crystal was also evaluated using X-ray diffraction (XRD) .


Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate is 292.38 g/mol . The compound has a molecular formula of C16H24N2O3 .

Scientific Research Applications

Pharmaceutical Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. Its structure is conducive to modifications that can lead to the development of new drugs with potential antibacterial, antifungal, and anticancer properties . The presence of both a piperidine ring and a pyridine moiety makes it a valuable scaffold in medicinal chemistry.

properties

IUPAC Name

tert-butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-7-12(8-11-18)14(19)13-6-4-5-9-17-13/h4-6,9,12,14,19H,7-8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGSOLUUAGLZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594919
Record name tert-Butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate

CAS RN

333986-05-3
Record name tert-Butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Placed 2-bromopyridine (0.833 g, 5.27 mmol) in THF (25 mL) and cooled to −78° C. Butyllithium (2.11 mL, 5.27 mmol) was slowly added and stirred for 5 minutes. Dissolved tert-butyl 4-formylpiperidine-1-carboxylate (0.500 g, 2.34 mmol) in THF (3 mL) and added slowly to the above solution then stirred at −78° C. for 30 minutes. Added ammonium chloride and extracted with CH2Cl2. Concentrated and purified by silica gel to give the title compound (0.229 g, 33.4% yield)
Quantity
0.833 g
Type
reactant
Reaction Step One
Quantity
2.11 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
33.4%

Synthesis routes and methods II

Procedure details

To a solution of 2-bromopyridine (488 μL, 5 mmol) in ether (10 mL) was added dropwise butyl lithium (1.6M hexane solution, 3.125 mL, 5 mmol) at −78° C., and the mixture was stirred for 30 minutes. To the mixture was added dropwise a solution of 1-tert-butoxycarbonyl-4-formylpiperidine (1066 mg, 5 mmol) in ether (10 mL) at −78° C. The mixture was stirred for 18 hours while the temperature is elevated to room temperature. The reaction mixture was washed with saturated aqueous solution of sodium hydrogencarbonate and saturated aqueous solution of sodium chloride, and dried over magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by column chromatography (ethyl acetate:hexane=1:2) to give the titled compound as yellowish oily substance (913 mg). Yield 62%.
Quantity
488 μL
Type
reactant
Reaction Step One
Quantity
3.125 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1066 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
62%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.